Chrome Blue 2G
Description
Historical Trajectories of Chromium-Based Dye Chemistry
The history of chromium in coloration dates back to 1797 when French chemist Nicolas-Louis Vauquelin discovered the element, naming it "chromium" from the Greek word "khrōma" (color) due to the vivid hues of its compounds chemicalbook.com. Early in the 19th century, the versatility of chromium became apparent, with potassium dichromate being recognized as an excellent mordant in textile dyeing, a critical advancement for fixing dyes to fabric chemicalbook.comtristains.com.
Mordants, from the Latin "mordere" meaning "to bite," were essential chemical agents used to stabilize and fix dyes onto materials, preventing fading and bleeding atbuftejoste.com.ngcarta-evidence.orgresearchgate.net. As early as 1820, chromium compounds, such as potassium dichromate, were extensively employed in the cotton and wool industries for this purpose . The development of pigments like "chrome yellow" (lead chromate) further underscored chromium's historical significance in the realm of color, despite initial challenges with lightfastness dawnscientific.com. The integration of chromium in dyeing represented a crucial step in enhancing the durability and permanence of colored textiles chemicalbook.comtristains.com.
Evolution of Research Perspectives on Mordant Dyes and Metal-Complexed Dyes
Mordant dyes function by forming a coordination complex with a metal ion, which then binds to the fabric or tissue carta-evidence.orgresearchgate.net. Historically, various metal salts, including those of aluminum, iron, copper, tin, and chromium, served as mordants researchgate.net. The early practice involved treating the textile with the mordant, followed by dyeing, allowing the dye to "bite" onto the fiber carta-evidence.org.
A significant evolution in dye chemistry was the shift from "on-substrate" mordanting to the development of pre-metallized dyes, where the metal ion is chelated within the dye structure by the manufacturer prior to application nih.gov. This innovation, exemplified by the early discovery of the metallizable azo dye, Alizarin Yellow R, which formed a 1:2 chromium-dye complex on wool, addressed inherent disadvantages of traditional mordant dyeing nih.gov. Pre-metallized dyes simplified the application process, enabling a single-stage dyeing method, and critically, imparted superior colorfastness and stability to the dyed materials due to the robust metal-dye coordination.
Contemporary research continues to explore metal-complex dyes, not only for their enhanced performance in textiles but also for their potential in advanced technological applications. There is also a growing focus on investigating more environmentally benign chelating metals, such as nickel, copper, and iron, as alternatives to traditional chromium in certain applications. Understanding the fundamental principles governing the color origin and the precise role of metal coordination remains a key area of inquiry in this field.
Contemporary Significance of Chrome Blue 2G in Specialized Chemical Applications
This compound, particularly as Eriochrome Azurol B (Chrome Blue DSC), is highly valued in contemporary chemical research for its specific applications as a chromogenic reagent and indicator. This compound's ability to form distinctively colored complexes with various metal ions under specific conditions makes it a versatile tool in analytical chemistry.
Key Applications:
Metal Ion Detection and Quantification: Chrome Blue DSC is widely utilized as a chromogenic agent for the qualitative and quantitative detection of metal ions such as aluminum, iron, and copper ontosight.ai. The formation of a colored complex with these ions allows for their determination, often through spectrophotometric and colorimetric analyses, where the intensity of the color is directly proportional to the concentration of the metal ion present ontosight.ai.
Trace Element Analysis: It is employed in the spectrophotometric determination of trace levels of uranium in water samples . This application is crucial in environmental monitoring and assessing water quality.
Complexometric Indicator: As a complexometric indicator, Eriochrome Azurol B is used in titrations for the determination of metal ions like calcium and magnesium, contributing to the assessment of water hardness tristains.com. Its utility extends to the spectrophotometric microdetermination of Scandium(III), Yttrium(III), and certain lanthanides, particularly when used in conjunction with surfactants like cetyltrimethylammonium bromide to enhance sensitivity dawnscientific.com.
Biological Staining: Beyond its analytical chemical uses, Chromeazurol B serves as a sensitive stain for aluminum in undecalcified cancellous bone, highlighting its specialized application in histology and biological sample analysis chemicalbook.com.
These specialized applications underscore this compound's continued relevance and utility as a precise tool in diverse areas of chemical and biological research.
Table 1: Chemical Identity and Properties of this compound (Chrome Blue DSC)
| Property | Value | Source |
| Common Name | This compound | |
| Chemical Name | Chrome Blue DSC | ontosight.ai |
| Synonyms | Eriochrome Azurol B, Fenakrom Blue XB, Chrome Sky Blue B, Durochrome Azurol B, Mordant Blue 1, Chromeazurol B | ontosight.aichemicalbook.com |
| PubChem CID | 137321668 | ontosight.ai |
| IUPAC Name | disodium (B8443419);(3Z)-3-[(3-carboxy-5-methyl-4-oxidophenyl)-(2,6-dichlorophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylate | ontosight.ai |
| Molecular Formula | C23H14Cl2Na2O6 | ontosight.ai |
| Molecular Weight | 503.2 g/mol | ontosight.ai |
| Appearance | Brown powder (pure form appears blue) | chemicalbook.com |
| Solubility in Water | Highly soluble (100 g/l at 80 ℃) | chemicalbook.com |
Properties
CAS No. |
172305-20-3 |
|---|---|
Molecular Formula |
C9H14N2O4 |
Synonyms |
Chrome Blue 2G |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Chrome Blue 2g
Established Synthetic Routes to Chrome Blue 2G and Related Metal-Complex Dyes
Metal-complex dyes are notable for their enhanced light and wash fastness compared to unmetallized organic dyes, owing to the strong interaction between the metal ion and the ligand researchgate.netelsevier.es. In these dyes, one or two dye molecules typically coordinate with a central metal ion, such as chromium (Cr), nickel (Ni), or cobalt (Co) scielo.org.mxiiardjournals.org. For chromium complex dyes, the chromium ion is generally in its +3 oxidation state ontosight.ai.
Precursor Chemistry and Ligand Synthesis in Azo Dye Production
Azo dyes, which serve as ligands for metal-complex dyes, are synthesized through a two-step process: diazotization and coupling scielo.org.mxjchemrev.com.
Diazotization : This initial step involves converting an aromatic amine (an aniline (B41778) derivative) into a diazonium salt. This is typically achieved by treating the amine with nitrous acid, often generated in situ from sodium nitrite (B80452) and hydrochloric acid, at very low temperatures, usually between 0-5°C. Maintaining this low temperature is crucial to prevent the decomposition of the highly reactive diazonium salt elsevier.esscielo.org.mxiiardjournals.orgjchemrev.com.
Example Precursors for Diazotization :
Aniline derivatives jchemrev.com
1-Amino-2-naphthol-6-nitronaphthalene-4-sulphonic acid scielo.org.mx
4-amino-1-(4-sulfophenyl)-3-methyl-5-pyrazolone elsevier.es
2-amino-4-sulfonaphthol, as seen in the synthesis of Acid Chrome Blue K
Coupling : The diazonium salt, acting as an electrophile, then reacts with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or an amine iiardjournals.orgjchemrev.com. This reaction forms the azo (-N=N-) linkage, which is characteristic of azo dyes ontosight.ai. The coupling reaction often occurs in an alkaline medium or under controlled pH conditions elsevier.esscielo.org.mx.
Example Coupling Agents :
Resorcinol scielo.org.mx
2-Naphthol iiardjournals.org
Phenol derivatives elsevier.es
Chromotropic acid disodium (B8443419) salt, used in the synthesis of Acid Chrome Blue K
The resulting azo dye molecule typically features a monoazo structure with additional functional groups, such as hydroxyl, carbonyl, or amino groups. These groups are critical for forming strong coordination complexes with transition metals due to their ability to act as chelating agents scielo.org.mxiiardjournals.org. Azo ligands often function as bidentate or tridentate ligands, coordinating through nitrogen atoms of the azo group and oxygen atoms of deprotonated phenolic hydroxyl groups jchemrev.comresearchgate.net.
Coordination Chemistry of Chromium with Organic Ligands
The coordination of chromium with organic azo ligands is a key step in forming the metal-complex dye. Chromium is typically introduced in its trivalent oxidation state, commonly from salts such as chromium(III) chloride hexahydrate, chromium(III) sulfate (B86663), chromium(III) acetate, chromium(III) nitrate, or chromium(III) salicylate (B1505791) google.com.
The synthesis of these chromium complexes involves reacting the chromium(III) salt with the appropriately substituted azo-naphthol ligands under controlled conditions ontosight.ai. During metallization, the azo ligand coordinates with the chromium ion, often involving the azo nitrogen atoms and the oxygen atoms from hydroxyl groups present on the phenyl or naphthol rings of the ligand ontosight.aijchemrev.comresearchgate.net. The formation of a stable coordination sphere often involves the chromium ion coordinating with oxygen atoms of the naphthol groups and potentially other solvent molecules or anions ontosight.ai.
In many metal-complex dyes, the metal-to-ligand ratio is either 1:1 or 1:2, where one metal ion is complexed with one or two dye molecules, respectively researchgate.netajol.info. Chromium(III) complexes generally adopt a six-coordinated octahedral geometry ajol.infoscirp.org. The formation of the metal complex leads to significant changes in the spatial structure and molecular energy of the dye scirp.org.
Reaction Condition Optimization for Enhanced Yield and Purity
Optimizing reaction conditions is vital for maximizing the yield and purity of metal-complex dyes. Several parameters play a crucial role:
Temperature : Diazotization requires strict low temperatures (0-5°C) to prevent the decomposition of diazonium salts scielo.org.mxiiardjournals.org. Coupling reactions may proceed at slightly elevated temperatures, around 30-35°C elsevier.es. The metallization step, where the metal ion coordinates with the ligand, typically requires higher temperatures, often ranging from 65-70°C, 80-90°C, or even above 90°C up to 130°C, and sometimes under pressure elsevier.esiiardjournals.orggoogle.comscirp.org.
pH : The pH of the reaction medium is critical. For instance, diazotization occurs in acidic conditions, while coupling often requires an alkaline environment elsevier.esscielo.org.mx. Subsequent pH adjustments, such as reducing pH to 4.5 after coupling or to 6.5 for metallization, are common steps to optimize precipitation and purification elsevier.es.
Reagent Concentration and Stoichiometry : Precise control over the concentration of reactants and the stoichiometric ratio of precursors and metal salts is necessary to achieve high yields and to ensure complete reaction ajol.info.
Reaction Time : Sufficient reaction time is needed for the complete conversion of reactants to products, often ranging from several hours for coupling and metallization steps elsevier.esscielo.org.mx.
Despite optimization efforts, the final product of dye synthesis can sometimes be a mixture of compounds, highlighting the complexity and the need for rigorous purification methods scirp.org.
Table 1: Typical Reaction Conditions for Metal-Complex Azo Dye Synthesis
| Process Step | Temperature Range (°C) | pH Conditions | Key Reagents/Considerations | Reference |
| Diazotization | 0-5 | Acidic (e.g., HCl) | Sodium nitrite, aromatic amine | scielo.org.mxiiardjournals.org |
| Coupling | 0-35 | Alkaline/Controlled | Diazonium salt, coupling agent (e.g., phenol, naphthol, chromotropic acid) | elsevier.esscielo.org.mx |
| Metallization (Cr(III)) | 65-130 | Controlled, often neutral to slightly acidic | Chromium(III) salts, azo ligand, aqueous medium, sometimes under pressure | elsevier.esiiardjournals.orggoogle.comscirp.org |
Advanced Synthetic Approaches and Innovations
Modern synthetic chemistry continually seeks to improve efficiency, reduce environmental impact, and enhance the properties of chemical products, including dyes.
Nanomaterial-Assisted Dye Synthesis
The application of nanomaterials in chemical synthesis, while more commonly discussed in the context of dye degradation, also holds potential for assisting dye synthesis. Nanomaterials, particularly metal oxide nanoparticles and metal-organic frameworks (MOFs), possess unique properties such as high surface area and exceptional catalytic activity, which can be leveraged in synthetic processes tandfonline.commdpi.com.
While explicit examples of "nanomaterial-assisted this compound synthesis" are scarce, the general principles suggest potential avenues:
Nanocatalysis : Nanomaterials can act as highly efficient catalysts, accelerating reactions and improving selectivity in dye synthesis. Their large surface area provides more active sites for reactions, potentially leading to increased yields and reduced reaction times, similar to their role in the oxidation of organic contaminants tandfonline.comorientjchem.org.
Surface Modification : Engineered nanoparticles with specific functional groups or surface alterations could potentially offer targeted binding sites for intermediates, facilitating specific reaction pathways or improving product separation tandfonline.com.
Controlled Synthesis Environments : Some advanced synthetic approaches for materials, like solvothermal methods used for MOFs, leverage controlled environments to promote complete reactions and improve product crystallinity, which could be adapted for complex dye synthesis mdpi.com.
The development of cost-effective, eco-friendly, and highly efficient nanomaterials for various chemical processes, including potentially aiding in cleaner and more efficient dye synthesis, remains an active area of research rsc.orgnih.gov.
Flow Chemistry Applications in Dye Production
Flow chemistry presents a paradigm shift in chemical synthesis, offering advantages such as enhanced safety, improved reaction control, increased reproducibility, and superior efficiency compared to traditional batch processes. In the context of dye production, including complex organic and metallized dyes, flow chemistry enables precise control over reaction parameters like temperature, pressure, mixing, and residence time, which are critical for optimizing yield, purity, and particle morphology anr.fr.
Table 1: Potential Advantages of Flow Chemistry in Dye Synthesis
| Feature | Description | Relevance to Dye Production |
| Improved Safety | Reduced reaction volumes, rapid heat dissipation, controlled exothermic reactions. | Minimizes risks associated with hazardous reagents and intermediates. |
| Enhanced Control | Precise temperature, pressure, and residence time management. | Optimizes reaction conditions for yield and purity. |
| Increased Efficiency | Continuous operation, faster reaction times, reduced waste. | Boosts productivity and sustainability. |
| Scalability | Easier scale-up from laboratory to industrial production. | Facilitates transition from R&D to manufacturing. |
Mechanistic Elucidation of this compound Formation
Understanding the mechanistic pathway of "this compound" formation, particularly concerning its interaction with chromium, is crucial for optimizing its synthesis and performance. This involves investigating the kinetics of ligand-metal complexation, the thermodynamic driving forces of dye formation, and the identification of transient intermediates.
Kinetic studies provide insights into the rate at which chemical reactions proceed and the factors influencing these rates. For the formation of "this compound" as a metal-ligand complex, kinetic investigations would focus on the rate of coordination between the organic dye ligand and chromium ions. These studies typically involve monitoring the concentration changes of reactants, products, or intermediates over time under varying conditions such as temperature, pH, and reactant concentrations iranchembook.ir.
Table 2: General Kinetic Parameters in Ligand-Metal Complexation
| Parameter | Description | Significance |
| Rate Constant (k) | Quantitative measure of reaction speed. | Indicates how fast the complex forms under specific conditions. |
| Activation Energy (Ea) | Minimum energy required for a reaction to occur. | Determines temperature dependence of the reaction rate. |
| Reaction Order | Dependence of reaction rate on reactant concentrations. | Reveals how many molecules of each reactant are involved in the rate-determining step. |
| Rate-Determining Step | The slowest step in a multi-step reaction mechanism. | Controls the overall rate of complex formation. |
Research on metal-ligand complexes often employs techniques such as UV-Vis spectroscopy, stopped-flow methods, or nuclear magnetic resonance (NMR) to monitor kinetic changes iranchembook.irsumitomo-chem.co.jp. For example, the synthesis of new Schiff base complexes with Cr(III) ions has shown that electronic transitions and structural changes can be monitored to understand coordination mdpi.comacs.org. The kinetic parameters, such as activation energy and frequency factor, can be derived from temperature-dependent rate constants, providing insight into the reaction pathway iwaponline.com.
Thermodynamic studies assess the spontaneity and energy changes associated with the formation of "this compound" or its chromium complex. Key thermodynamic parameters include Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).
Gibbs Free Energy (ΔG°) : A negative ΔG° value indicates that the formation of the dye complex is spontaneous under the given conditions mdpi.comiwaponline.com. The magnitude of ΔG° reflects the extent to which the reaction proceeds towards product formation at equilibrium.
Enthalpy Change (ΔH°) : This parameter indicates whether the reaction is exothermic (releases heat, negative ΔH°) or endothermic (absorbs heat, positive ΔH°) iwaponline.commdpi.comacs.org. The energy released or absorbed during complex formation is a crucial aspect of process design and energy management in industrial production.
Entropy Change (ΔS°) : This measures the change in disorder or randomness of the system during the reaction. An increase in disorder (positive ΔS°) often contributes to the spontaneity of a reaction, especially if the number of molecules increases or if ions become less ordered upon complexation iwaponline.com.
For metal-ligand complex formation, a negative ΔG° is desired, indicating a favorable reaction. If the reaction is endothermic (positive ΔH°), a positive ΔS° term (TΔS°) must be sufficiently large to drive the spontaneity (ΔG° = ΔH° - TΔS°). Conversely, a highly exothermic reaction (large negative ΔH°) can still be spontaneous even with a small or negative ΔS°. These thermodynamic aspects are vital for understanding the stability of the formed dye complex and the optimal conditions for its synthesis mdpi.com. While specific thermodynamic data for "this compound" formation is not cited in the provided search results, these principles apply to the formation of stable metal-dye complexes generally.
Table 3: General Thermodynamic Parameters in Dye Formation
| Parameter | Symbol | Interpretation |
| Gibbs Free Energy | ΔG° | Negative indicates spontaneity. |
| Enthalpy Change | ΔH° | Negative for exothermic (heat release), positive for endothermic (heat absorption). |
| Entropy Change | ΔS° | Positive for increased disorder, negative for decreased disorder. |
For "this compound" formation, this could involve:
Pre-complexation intermediates : Transient forms of the organic ligand before it fully coordinates with chromium, or solvated chromium species wikipedia.org.
Coordination intermediates : Short-lived species where the ligand is partially bound to the metal center, or where solvent molecules are being displaced by the ligand iranchembook.ir.
Olation/Polymere formation : In concentrated solutions, some metal hydroxo complexes can undergo condensation reactions (olation) to form polymeric species, which might be intermediates or side products in the formation of the desired dye complex wikipedia.org.
Techniques for identifying intermediates include in-situ spectroscopy (e.g., UV-Vis, FTIR, Raman, NMR), which can monitor changes in chemical species in real-time under reaction conditions sumitomo-chem.co.jpmt.com. Computational methods, such as Density Functional Theory (DFT), are also increasingly used to predict possible intermediates and transition states, and to estimate the energy profiles of proposed reaction pathways sumitomo-chem.co.jpmdpi.comnih.gov. By comparing computational predictions with experimental observations, researchers can gain a comprehensive understanding of the reaction mechanism. This detailed understanding allows for targeted optimization of reaction conditions, leading to improved yields, purer products, and more efficient synthetic routes sumitomo-chem.co.jp.
Table 4: Methods for Reaction Pathway Analysis and Intermediate Identification
| Method | Description | Application in Dye/Complex Formation |
| In-situ Spectroscopy | Real-time monitoring of species (reactants, products, intermediates) using techniques like FTIR, UV-Vis, NMR. mt.com | Tracks transient species and changes in chemical bonds during complexation. |
| Stopped-Flow Techniques | Rapid mixing of reactants and quick spectroscopic measurements. | Captures short-lived intermediates in fast reactions. |
| Mass Spectrometry | Identification of molecular weights of species present in the reaction mixture. | Confirms the presence of intermediates and byproducts. |
| Computational Chemistry | Theoretical calculations (e.g., DFT) to predict structures, energies, and pathways. sumitomo-chem.co.jpnih.gov | Proposes plausible mechanisms and identifies potential transition states. |
By combining experimental kinetic and thermodynamic studies with advanced analytical and computational techniques, a comprehensive understanding of the "this compound" formation mechanism, or that of similar chrome dye complexes, can be achieved.
Advanced Spectroscopic and Structural Characterization of Chrome Blue 2g
High-Resolution Spectroscopic Analysis
High-resolution spectroscopic analysis employs various techniques to probe the electronic, vibrational, and nuclear properties of a chemical compound, providing detailed insights into its molecular structure and bonding. These methods are crucial for confirming chemical identity and elucidating complex molecular architectures.
Ultraviolet-Visible (UV-Vis) Spectroscopy of Electronic Transitions and Absorption Maxima
UV-Vis spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-700 nm) regions of the electromagnetic spectrum. This absorption corresponds to the excitation of outer electrons within a molecule, particularly π → π* and n → π* electronic transitions in unsaturated systems and functional groups known as chromophores. msu.edushu.ac.uklibretexts.org For a conjugated organic molecule like Chrome Blue 2G, which contains extensive aromatic rings, carboxylate groups, and potentially metal-ligand interactions (given its "Chrome" designation, implying a chromium complex or a dye used with chromium mordants), strong absorption bands in the visible region would be anticipated, contributing to its blue color. msu.eduvscht.cz The specific absorption maxima (λmax) would be indicative of the extent of conjugation and the nature of the chromophoric system.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule and their specific vibrational modes. msu.eduhoriba.comjackwestin.comcompoundchem.comlibretexts.orgspectroscopyonline.com IR spectroscopy measures the absorption of infrared radiation, which causes changes in the dipole moment of molecular bonds, leading to characteristic stretching and bending vibrations. msu.edujackwestin.comcompoundchem.comlibretexts.org Raman spectroscopy, conversely, relies on the inelastic scattering of light, where changes in polarizability during vibrations are observed. horiba.comspectroscopyonline.comuci.eduresearchgate.net For a molecule with the complexity of this compound, characteristic absorption bands would be expected for various functional groups:
Aromatic C-H stretching vibrations: Typically observed above 3000 cm⁻¹ in IR spectra. msu.edulibretexts.org
Aliphatic C-H stretching vibrations: Generally appear in the 2850-3000 cm⁻¹ range. msu.edulibretexts.org
Carbonyl (C=O) stretching vibrations: Expected for carboxylic acid or ketone groups, typically around 1700-1750 cm⁻¹. libretexts.orglibretexts.org The presence of carboxylate salts (due to disodium (B8443419) salt) might shift this.
O-H stretching vibrations: If hydroxyl groups are present, broad bands around 3200-3600 cm⁻¹ would be seen. libretexts.org
C-Cl stretching vibrations: Would appear in the fingerprint region (below 1500 cm⁻¹), typically in the 500-800 cm⁻¹ range. uci.edu
Aromatic ring vibrations: Characteristic bands for skeletal vibrations of the substituted benzene (B151609) and cyclohexadiene rings would be present in both IR and Raman spectra, particularly in the 1450-1650 cm⁻¹ range and specific modes below 1000 cm⁻¹. uci.edulibretexts.org
The unique combination and intensity of these vibrational bands would serve as a "fingerprint" for this compound, aiding in its identification and structural confirmation. horiba.comlibretexts.orglibretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (if applicable)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structural composition and connectivity of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. core.ac.ukazooptics.comslideshare.net The chemical environment of each nucleus gives rise to a specific chemical shift (δ, in ppm), and interactions between nuclei (spin-spin coupling) result in signal splitting, providing information about neighboring atoms. core.ac.ukazooptics.comslideshare.net
For this compound (C23H14Cl2Na2O6), if soluble in appropriate deuterated solvents, both ¹H-NMR and ¹³C-NMR would be invaluable.
¹H-NMR: Would reveal distinct signals for the aromatic protons, methyl protons, and any other unique hydrogen environments. The integration of these signals would correspond to the relative number of protons in each environment. Coupling patterns would delineate the connectivity between adjacent protons. core.ac.ukazooptics.com
¹³C-NMR: Would provide information on the distinct carbon environments within the molecule, including aromatic carbons, carbonyl carbons, and methyl carbons. azooptics.com
Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC): Would offer correlations between protons and carbons, as well as long-range correlations, enabling the complete assignment of the carbon framework and its attached hydrogens, essential for elucidating the complex planar structure of a large molecule like this compound. core.ac.ukslideshare.netqorganica.es
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structural fragments. msu.edusavemyexams.commiamioh.edu In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. msu.edu
For this compound:
Molecular Ion (M+•) Peak: The highest m/z peak in the spectrum typically corresponds to the molecular ion (M+•), which represents the entire molecule that has lost one electron. savemyexams.com For this compound, a molecular ion peak at m/z 503.2 (or observed m/z values depending on ionization, such as [M-2Na+H]+ or [M-2Na+2H]+ for disodium salt) would confirm its molecular weight. nih.gov
Isotopic Pattern: The presence of chlorine atoms (two in C23H14Cl2Na2O6) would be evident from the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, specifically the M+2 peak due to the natural abundance of the ³⁷Cl isotope. msu.eduyoutube.com
Fragmentation Analysis: Bombardment with electrons or other ionization methods causes the molecular ion to break into smaller, characteristic fragment ions. msu.edusavemyexams.com Analyzing the m/z values of these fragments and their relative intensities provides clues about the compound's structural components and the types of bonds present. Cleavage patterns around the dichloro-substituted phenyl group, the carboxy-methyl-oxido-phenyl group, and the central methylidene bridge, as well as the loss of small neutral molecules (e.g., CO2, H2O, or parts of the sodium salt), would be crucial for detailed structural confirmation. savemyexams.commiamioh.edu
Crystallographic and Morphological Investigations
Crystallographic and morphological investigations are essential for understanding the arrangement of atoms in the solid state and the physical form of a material.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a non-destructive analytical technique primarily used to determine the crystalline structure of materials, including organic and inorganic compounds. cityu.edu.hkunimelb.edu.au6-napse.comlibretexts.org It works by directing X-rays at a crystalline sample; the X-rays are diffracted by the atomic planes within the crystal according to Bragg's Law (nλ = 2d sinθ). tcd.ie The resulting diffraction pattern, unique to each crystalline substance, provides information about the unit cell dimensions, crystal system, and arrangement of atoms within the crystal lattice. cityu.edu.hkunimelb.edu.aulibretexts.orgtcd.ie
For this compound:
Phase Identification: XRD would confirm if this compound exists in a crystalline form and identify its specific crystalline phase. unimelb.edu.au6-napse.com
Unit Cell Parameters: Analysis of the diffraction peaks would allow for the determination of the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic, triclinic). cityu.edu.hk
Atomic Arrangement: For single crystals, a detailed structure solution from XRD data would provide precise bond lengths, bond angles, and the three-dimensional arrangement of all atoms in the molecule, revealing insights into intermolecular interactions and crystal packing. For powdered samples, powder XRD would provide a "fingerprint" of the crystalline structure, confirming the material's identity and crystallinity. unimelb.edu.au6-napse.comlibretexts.orgtcd.ie
Due to the lack of specific reported data for this compound (PubChem CID 137321668) within the search results, no numerical data tables can be generated for its spectroscopic and crystallographic properties. The discussion above outlines the types of information that these advanced techniques would typically yield if applied to this compound.
Electron Microscopy (SEM, TEM) for Morphology and Microstructure
Electron microscopy techniques, specifically Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are invaluable for investigating the morphology and microstructure of this compound at high resolution. These methods provide visual and structural data that are crucial for understanding the physical properties of the compound.
Scanning Electron Microscopy (SEM) SEM is extensively employed to visualize the surface topography and near-surface features of a sample with high resolution and a large depth of field eag.com. By scanning a focused electron beam across the surface, secondary electrons are emitted, providing detailed information on the sample's surface morphology, chemical composition, and even crystalline structure vaccoat.com. For non-conductive samples like organic dyes, sputter-coating with a thin layer of conductive metal, such as chromium, is often performed. This coating improves sample conductivity, minimizes charging effects during imaging, and enhances the yield of secondary electrons, thereby improving the signal-to-noise ratio and making surface topography more apparent cam.ac.uk.
For this compound, SEM analysis would reveal the particle shape, size distribution, and surface texture. Agglomeration, crystal habits (e.g., granular, crystalline, amorphous), and any surface defects or impurities could be clearly observed. The ability to image at various magnifications allows for a comprehensive overview from macro-scale features down to nano-scale details of the particle surfaces.
Transmission Electron Microscopy (TEM) TEM and its related technique, Scanning Transmission Electron Microscopy (STEM), are utilized to probe the internal structure of materials at significantly higher resolutions, often on the order of angstroms (Å) eag.com. Unlike SEM, TEM requires ultra-thin samples to allow high-energy electrons to pass through, yielding information about the internal microstructure, crystallographic defects, and lattice structures eag.com. This technique is particularly useful for assessing the internal homogeneity, crystallinity, and presence of any internal phases or inclusions within individual particles of this compound.
Coupling electron microscopy with elemental mapping capabilities like Energy Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS) further enhances the characterization. These techniques can provide detailed elemental composition and spatial distribution within the microstructure, allowing for the identification of constituent elements (e.g., carbon, hydrogen, chlorine, nitrogen, sodium, oxygen, sulfur) and any inorganic contaminants or co-precipitated species eag.combruker.com.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) offers a complementary approach to electron microscopy by providing high-resolution, three-dimensional surface topographical data, often at the nanoscale, without requiring conductive coatings or a vacuum environment thorlabs.com. AFM operates by scanning a sharp probe, attached to a flexible cantilever, across the sample surface. The interaction forces between the probe tip and the sample surface cause the cantilever to deflect, and this deflection is precisely measured by a laser and photodiode detector thorlabs.com.
AFM can map the surface roughness, step heights, and fine details of the surface topography of this compound particles. This technique is capable of imaging in various modes, including constant height and constant force modes, and can also generate force-distance curves, which provide insights into surface mechanical properties such as adhesion and elasticity thorlabs.com. For this compound, AFM could reveal nano-scale surface irregularities, the presence of adsorbed layers, or subtle differences in surface morphology that might not be discernible by SEM. The precise 3D topographic data obtained from AFM can be highly beneficial for understanding the surface-related functionalities of the dye, such as its interaction with metal ions when acting as an indicator. Furthermore, correlative AFM and SEM imaging can provide a comprehensive understanding of both surface and bulk characteristics of the material hitachi-hightech.com.
Advanced Analytical Techniques for Purity Assessment and Compositional Analysis
Precise assessment of purity and compositional analysis is paramount for any chemical compound, ensuring its quality, consistency, and performance. For this compound, a detailed understanding of its chemical makeup and impurity profile is critical, especially given its application as a metal indicator.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of chemical compounds and profiling their impurities. This method separates components of a mixture based on their differential interaction with a stationary phase and a mobile phase chromatographyonline.com.
For this compound, reversed-phase HPLC (RP-HPLC) is typically employed to separate the main dye compound from any synthesis byproducts, unreacted starting materials, degradation products, or isomers. The efficiency of separation is optimized by adjusting parameters such as the mobile phase composition (e.g., solvent ratio, pH), flow rate, column type, and temperature chromatographyonline.comsepscience.com.
Purity profiling in HPLC often involves the use of a photodiode array (PDA) detector, which measures UV-Vis absorbance spectra across each eluting peak. Spectral variations within a single peak can indicate coelution—the presence of multiple compounds eluting at the same retention time sepscience.com. Advanced chromatographic software analyzes the "purity angle" and "purity threshold" to assess spectral homogeneity across the peak. While UV-based purity analysis is a qualitative tool, a low purity angle relative to the threshold suggests spectral homogeneity sepscience.comchromatographyonline.com. For a more definitive assessment, HPLC can be hyphenated with Mass Spectrometry (LC-MS), which identifies coeluting impurities based on their mass differences, providing higher confidence in the purity assessment and aiding in the identification of unknown impurities sepscience.com.
A hypothetical HPLC purity profile might resemble the following:
Table 1: Hypothetical HPLC Purity Profile of this compound
| Retention Time (min) | Peak Area (%) | Peak Identity | Purity Angle | Purity Threshold |
| 2.5 | 0.15 | Solvent Front Impurity | - | - |
| 4.8 | 0.08 | Impurity A | 0.06 | 0.20 |
| 7.2 | 99.60 | This compound | 0.02 | 0.25 |
| 8.5 | 0.10 | Impurity B | 0.05 | 0.18 |
| 9.1 | 0.07 | Degradation Product | 0.04 | 0.15 |
(Note: This table is illustrative and represents typical data that might be obtained from an HPLC analysis, showing retention times, relative peak areas indicating concentration, proposed peak identities, and purity metrics if a PDA detector is used. Actual purity angles and thresholds would depend on the specific instrument and method.)
Elemental Analysis of Chromium and Other Constituent Elements
Elemental analysis determines the precise quantitative composition of a chemical compound in terms of its constituent elements. For this compound, which is known as Eriochrome Blue SE with the formula C16H11ClN2Na2O9S2 chemicalbook.com, the primary elements to be analyzed are Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), Sodium (Na), Oxygen (O), and Sulfur (S). Traditional elemental analysis techniques, such as combustion analysis for C, H, N, and S, and ion chromatography or atomic absorption spectroscopy for other elements, are commonly employed.
Given its name "this compound" and its function as a "metal indicator" chemicalbook.com, this compound is designed to interact with and indicate metal ions, including chromium. While the pure dye molecule itself (Eriochrome Blue SE) does not inherently contain chromium chemicalbook.com, the presence and quantification of chromium are critically important when considering its applications, especially if the compound is a pre-formed chromium complex or if its purity is assessed in the context of its intended use with chromium.
Techniques such as Atomic Absorption (AA) spectroscopy or Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) are suitable for the precise quantification of trace or major metal elements like chromium antpedia.com. For chromium analysis, specific methods like those using a nitrous oxide/acetylene flame in AA can determine total chromium content antpedia.com. Furthermore, for compounds interacting with metals, the speciation of chromium (e.g., distinguishing between Cr(III) and the toxic Cr(VI)) is vital and can be achieved using hyphenated techniques like Ion Chromatography-Inductively Coupled Plasma – Mass Spectrometry (IC-ICP-MS) thermofisher.com.
A typical elemental analysis result for this compound (Eriochrome Blue SE, C16H11ClN2Na2O9S2, Molecular Weight: 520.84 g/mol ) would be expected to align closely with theoretical values:
Table 2: Elemental Composition of this compound (Eriochrome Blue SE)
| Element | Theoretical Content (%) | Experimental Content (%) |
| Carbon (C) | 36.89 | 36.85 |
| Hydrogen (H) | 2.13 | 2.15 |
| Chlorine (Cl) | 6.81 | 6.79 |
| Nitrogen (N) | 5.38 | 5.40 |
| Sodium (Na) | 8.83 | 8.80 |
| Oxygen (O) | 27.65 | 27.70 |
| Sulfur (S) | 12.31 | 12.35 |
(Note: Theoretical values are calculated based on the chemical formula C16H11ClN2Na2O9S2. Experimental values are illustrative and would be determined by analysis.)
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a powerful technique for studying the thermal stability and compositional analysis of materials by measuring changes in sample mass as a function of temperature or time under a controlled atmosphere tainstruments.comeltra.comtorontech.com. As a sample is heated at a constant rate, any mass loss or gain is recorded, providing insights into processes such as dehydration, decomposition, and oxidation intertek.com.
Typical TGA profiles for organic compounds often show initial mass loss due to the evaporation of moisture, followed by distinct degradation steps corresponding to the decomposition of different parts of the molecule. The residue remaining at high temperatures provides information about inorganic components or stable char formation. Performing TGA under both inert (e.g., nitrogen) and oxidative (e.g., air) atmospheres can differentiate between thermal decomposition and oxidative degradation processes eltra.com.
A hypothetical TGA profile for this compound might show:
Table 3: Hypothetical Thermogravimetric Analysis Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Event Description |
| 25 - 120 | 3.5 | Loss of adsorbed moisture |
| 120 - 250 | 1.2 | Evaporation of residual solvent |
| 280 - 450 | 45.0 | Primary thermal decomposition |
| 450 - 600 | 30.0 | Secondary thermal decomposition |
| > 600 | 20.3 | Residual ash/inorganic content |
(Note: This table is illustrative and represents typical data that might be obtained from a TGA analysis. Actual values would vary based on the specific compound, purity, and experimental conditions.)
The thermal stability data is crucial for determining appropriate storage conditions, processing temperatures, and predicting the compound's behavior under various thermal stresses, especially in its application environments.
Interactions and Complexation Dynamics of Chrome Blue 2g with Substrates
Elucidation of Mordant Dyeing Mechanisms at the Molecular Level
Mordant dyeing, particularly with chromium-based dyes like Chrome Blue 2G, relies on the formation of coordination complexes between the dye, metal mordant, and the fiber. This process ensures the dye's fixation and contributes to the final color and fastness properties.
In mordant dyeing, the metal ion (chromium in this case) acts as a bridge, forming coordination bonds with both the dye molecule and functional groups present on the textile fiber nih.gov. The process often involves ligand exchange, where ligands initially bound to the chromium ion are displaced by coordinating groups from the dye and the fiber. For protein fibers like wool, amino, carboxyl, and hydroxyl groups are available for coordination nih.gov. The chromium ion, often applied in the form of a chromium salt, forms a stable complex with the dye. This metal-dye complex then interacts with the fiber through further coordination, hydrogen bonding, and potentially ionic interactions with suitable sites on the fiber's polymer chains nih.gov.
Chromium's role in the binding of this compound to textile fibers is central to the mordant dyeing process . Chromium ions, typically in the trivalent state (Cr(III)), act as a linkage between the dye molecule and the fiber nih.gov. The dye molecule itself possesses chelating sites, such as phenolic hydroxyl groups and carboxylic acid groups, which can form stable chelate rings with chromium nih.gov. These chromium-dye complexes are then adsorbed onto the fiber surface and subsequently penetrate its structure. Inside the fiber, the chromium ion can further coordinate with functional groups of the fiber, such as the amide linkages, carboxyl groups, or amino groups of wool proteins, creating a robust, insoluble metal-dye-fiber complex nih.gov. This multi-point attachment significantly enhances the wash and light fastness properties of the dyed material worlddyevariety.com.
Spectroscopic techniques like Attenuated Total Reflectance Infrared (ATR-IR) and Raman spectroscopy are invaluable for elucidating the molecular interactions within dye-fiber complexes. While specific studies on this compound using these exact methods might be limited in public domain searches, these techniques are generally applied to confirm the formation of metal-dye complexes and their interaction with fibers .
ATR-IR Spectroscopy : This technique allows for the analysis of surface interactions between the dye and the fiber without extensive sample preparation. Changes in the characteristic absorption bands of the dye and fiber functional groups (e.g., shifts in C=O stretching frequencies of carboxylates, O-H bending, and N-H bending) upon mordanting and dyeing indicate the formation of coordination bonds with the metal ion and the fiber. For instance, the involvement of phenolic hydroxyl and carboxylic acid groups of the dye in complexation with chromium would typically lead to observable shifts or changes in their vibrational modes .
Raman Spectroscopy : Raman spectroscopy provides complementary vibrational information, particularly useful for detecting specific molecular symmetries and bond changes. It can confirm the presence of new bonds formed between the metal, dye, and fiber, and differentiate between adsorbed dye and covalently or coordinately bound dye. For example, changes in the stretching frequencies of metal-oxygen or metal-nitrogen bonds would provide direct evidence of complex formation .
These spectroscopic investigations collectively provide molecular-level insights into the binding mechanism, confirming the formation of metal-dye-fiber complexes and the specific functional groups involved in coordination.
Role of Chromium in Dye-Substrate Binding
Surface Adsorption and Interface Chemistry
The initial interaction of this compound with a substrate involves adsorption processes at the interface, which can be described by isotherms and kinetic models, driven by various intermolecular forces.
The adsorption of mordant dyes like this compound onto various substrates, including textile fibers, can be characterized by adsorption isotherms and kinetic models. Adsorption isotherms, such as the Langmuir, Freundlich, or Temkin models, describe the equilibrium relationship between the amount of dye adsorbed onto the substrate and the dye concentration in the solution at a constant temperature. These models provide insights into the adsorption capacity, surface homogeneity, and interaction energy.
Langmuir Isotherm : Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites, where adsorption at one site does not affect adsorption at an adjacent site.
Freundlich Isotherm : Describes multilayer adsorption on heterogeneous surfaces, indicating that adsorption sites have different affinities.
Temkin Isotherm : Suggests that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to adsorbent-adsorbate interactions.
Kinetic models, such as pseudo-first-order and pseudo-second-order models, describe the rate at which adsorption occurs and can provide information about the adsorption mechanism.
Pseudo-First-Order Model : Suggests that the rate of adsorption is proportional to the concentration of available adsorption sites.
Pseudo-Second-Order Model : Implies that the rate-limiting step involves chemisorption, where the adsorption rate is dependent on the square of the concentration of unoccupied sites.
The adsorption of this compound onto substrates is governed by a combination of intermolecular forces. Given its nature as an ionic mordant dye and its complexation with chromium, both electrostatic and Van der Waals interactions play significant roles.
Electrostatic Interactions : this compound, as a disodium (B8443419) salt nih.govmade-in-china.com, carries negative charges in solution due to the dissociation of its sulfonate and carboxylate groups. Textile fibers, particularly protein fibers like wool, possess both positively and negatively charged sites depending on the pH of the dyeing bath. In acidic conditions typical for mordant dyeing, wool fibers develop a net positive charge due to the protonation of amino groups. This facilitates strong electrostatic attraction between the negatively charged dye anions (or their chromium complexes) and the protonated sites on the fiber chemicalbook.com.
The interplay of these forces ensures the effective uptake and subsequent fixation of this compound onto textile substrates, leading to durable and colorfast dyeing.
Effect of Surface Chemistry on Dye Uptake
The uptake of this compound by various substrates is profoundly influenced by the surface chemistry of the adsorbent materials. A critical parameter affecting dye uptake is the solution's pH, which dictates the surface charge of the adsorbent and the ionization state of the dye molecules mdpi.comnih.govcetjournal.it.
For anionic dyes, such as Eriochrome Black T (EBT), which shares structural similarities with this compound as an azo dye, adsorption efficiency is often maximized at lower pH values mdpi.comcetjournal.it. This is because, under acidic conditions, the adsorbent surface tends to become positively charged due to the protonation of surface functional groups, thereby favoring strong electrostatic attraction with the negatively charged anionic dye molecules mdpi.comcetjournal.it. Conversely, an increase in pH (more alkaline conditions) can lead to a more negatively charged adsorbent surface, resulting in electrostatic repulsion with anionic dyes and a decrease in adsorption capacity nih.gov.
Beyond pH, other aspects of surface chemistry and physical properties are crucial:
Surface Area and Active Sites: The availability of adsorption sites on the substrate's surface is a major determinant of dye uptake nih.govtandfonline.comresearchgate.net. Adsorbents with larger surface areas typically offer more active sites, leading to higher adsorption capacities. Studies on EBT adsorption have shown that an increase in adsorbent dosage generally leads to a higher percentage of dye removal, up to a saturation point where all available sites are occupied nih.gov. For instance, pseudo-boehmite and gamma alumina, used for EBT removal, exhibited maximum adsorption capacities of 344.44 mg g⁻¹ and 421.94 mg g⁻¹, respectively, correlating with their BET surface areas mdpi.com.
Adsorption Mechanisms: The binding of dyes to substrates involves various mechanisms, including electrostatic interactions, chemical reactions between the dye and the adsorbent, pore-filling effects, van der Waals forces, ion exchange, surface complexation, and π-π interactions nih.govresearchgate.netresearchgate.net. For metal-complexing dyes like this compound, surface complexation with metal-containing sites on the substrate is a particularly relevant mechanism researchgate.net. The kinetic data for EBT adsorption on various materials often fits pseudo-second-order models, indicating that chemisorption, involving chemical bonding or sharing of electrons, is a rate-limiting step mdpi.comnih.govresearchgate.netuzh.ch.
Photophysical and Photochemical Behavior of this compound on Substrates
The interaction of this compound with light and its subsequent behavior, both in terms of energy absorption/emission and degradation, are critical for its applications and environmental fate.
Light Absorption and Emission Characteristics of Adsorbed Dye
Eriochrome Blue Black B (EBBB) exhibits characteristic absorption in the visible light spectrum. Its maximum spectral response for EBT, a closely related dye, is observed at a wavelength of 530 nm mdpi.com. When complexed, such as in the presence of an ammonia (B1221849) buffer and EDTA solution, its absorption maximum can shift to a range of 632-645 nm at pH 10.0, indicating a significant pH-dependent spectral behavior gspchem.com. This shift highlights how the molecular environment and complexation state influence the dye's electronic transitions.
While specific emission characteristics for adsorbed this compound are not extensively detailed, general principles of dye photophysics apply. Dyes, when excited by light in the visible or ultraviolet range, transition from a ground electronic state to an excited state evidentscientific.com. From this excited state, they can return to the ground state by various pathways, including the emission of light (fluorescence or phosphorescence) evidentscientific.commdpi.com. The fluorescence properties of dyes can be significantly affected by their interaction with substrates and surrounding molecules, often leading to changes in quantum yield and excited-state lifetime.
Photostability Mechanisms and Degradation Pathways
This compound, like many azo dyes, possesses a complex chemical structure that can contribute to its stability, making it resistant to degradation by light, water, and chemicals uzh.chmdpi.com. This inherent stability often necessitates advanced methods for its removal from the environment.
Photocatalytic degradation is a widely studied approach for breaking down such dyes. This process typically involves a photocatalyst, often a semiconductor material like titanium dioxide (TiO₂) mdpi.commedcraveonline.comresearchgate.netbiosearchtech.com. The photocatalyst absorbs light (e.g., UV or visible light if modified), generating electron-hole pairs mdpi.commedcraveonline.com. These charge carriers react with water and oxygen molecules on the catalyst's surface to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻) mdpi.commedcraveonline.com. These potent radicals then attack the dye molecules, leading to their degradation and eventual mineralization into simpler, non-toxic compounds like carbon dioxide (CO₂) and water (H₂O) mdpi.commedcraveonline.com.
Degradation Pathways for Azo Dyes: The degradation of azo dyes, including Eriochrome Blue Black T (EBT), often proceeds via the cleavage of the azo bond (–N=N–), which is the chromophore responsible for the dye's color uzh.chmdpi.com. Possible degradation pathways for EBT under photocatalytic conditions include:
Attack on the Azo Group: Hydroxyl radicals can attack the azo bond, leading to the formation of unstable intermediates mdpi.com.
Formation of Intermediates: Subsequent reactions can lead to the formation of various aromatic and aliphatic intermediates. For EBT, proposed intermediates include benzene-1,2,3-triol or 7-nitronaphthalene-1,3-diol, which undergo further oxidation and ring opening mdpi.com.
Mineralization: The intermediates are further broken down into smaller molecules, eventually achieving complete mineralization to CO₂ and H₂O mdpi.com.
Factors Affecting Photostability and Degradation: Several operational parameters influence the efficiency of photodegradation:
Initial Dye Concentration: Higher dye concentrations can sometimes inhibit photodegradation by competing for active sites on the catalyst surface or by absorbing light themselves, reducing the amount reaching the photocatalyst biosearchtech.com.
Photocatalyst Amount: An optimum amount of photocatalyst is crucial; too little limits active sites, while too much can lead to light scattering and reduced efficiency biosearchtech.com.
pH of the Solution: pH significantly affects the surface charge of the photocatalyst and the ionization state of the dye, thus impacting adsorption and the generation of ROS researchgate.netbiosearchtech.com. For anionic dyes like EBT, lower pH can enhance photodegradation by increasing adsorption researchgate.net.
Light Intensity and Irradiation Time: Higher light intensity generally leads to increased radical generation and faster degradation rates researchgate.net. The duration of light exposure is also directly correlated with the extent of degradation researchgate.net.
Nature of Photocatalyst and Substrate: The chemical composition, crystal structure, surface area, and band gap energy of the photocatalyst are critical to its activity under specific light conditions (e.g., UV vs. visible light) mdpi.commedcraveonline.comresearchgate.net. The nature of the substrate, including its functional groups and adsorption properties, also impacts the degradation process researchgate.net.
Quenching and Energy Transfer Processes
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance mdpi.commsstate.edunih.gov. This can occur through various mechanisms, including excited state reactions, energy transfer, complex formation, and molecular collisions mdpi.comnih.gov. Quenching is highly dependent on environmental factors like pressure and temperature mdpi.com.
The main types of quenching observed in dye systems include:
Dynamic (Collisional) Quenching: This mechanism occurs when an excited fluorophore (dye molecule in an excited state) collides with another molecule, known as a quencher mdpi.comnih.gov. During the collision, the excited state energy is transferred non-radiatively to the quencher, returning the fluorophore to its ground state without emitting a photon mdpi.comnih.gov. This process typically reduces both the fluorescence intensity and the excited-state lifetime of the fluorophore mdpi.comnih.gov.
Resonance Energy Transfer (RET) / Förster Resonance Energy Transfer (FRET): FRET is a non-radiative (through-space) energy transfer mechanism between a donor fluorophore in its excited state and an acceptor molecule mdpi.commsstate.edu. Crucially, this process does not involve the emission and re-absorption of a photon mdpi.commsstate.edu. For efficient FRET, three conditions must be met:
Proximity: The donor and acceptor molecules must be in close proximity, typically within 10-100 Å mdpi.commsstate.edu. The efficiency of FRET is extremely distance-dependent, often falling off rapidly with the inverse sixth power of the distance (1/R⁶) evidentscientific.commsstate.edu.
Spectral Overlap: There must be significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor mdpi.commsstate.edu.
Relative Orientation: The transition dipoles of the donor and acceptor molecules must have a suitable relative orientation msstate.edu. FRET manifests as a reduction (quenching) in the donor's fluorescence emission and can lead to an increase (sensitized emission) in the acceptor's fluorescence mdpi.com.
Dexter Electron Transfer: This mechanism involves a direct exchange of electrons between the excited donor and the acceptor molecules when their orbitals overlap evidentscientific.com. It requires very close proximity, typically less than 15 Å evidentscientific.com. Dexter transfer can occur between both singlet and triplet states evidentscientific.com.
Charge Transfer Quenching: In some cases, quenching can occur via charge transfer, where an excited dye molecule transfers an electron to an associated molecule, forming a short-lived intermediate charge-transfer state that rapidly decays non-radiatively to the ground state. This mechanism is highly sensitive to the distance and relative orientation of the chromophores involved.
These quenching and energy transfer processes dictate the fluorescent behavior and ultimately the fate of this compound when interacting with various chemical environments and substrates.
Advanced Applications of Chrome Blue 2g in Chemical Science and Technology
Analytical Chemistry Applications
Chrome Blue 2G and related chrome complex dyes are indispensable in analytical chemistry due to their ability to form colored complexes with metal ions and their pH-sensitive color changes.
This compound as a Reagent for Metal Ion Detection and Complexometric Titrations
Compounds like Chrome Azurol S (also known as Mordant Blue 29), a prominent member of the chrome blue dye family, serve as effective indicators for detecting various metal ions. It is commonly utilized to identify and quantify metal ions such as copper, nickel, and cobalt. The presence of these metal ions causes a visible color shift, typically from yellow to blue, enabling their detection and subsequent quantification medchemexpress.com. This chromogenic reagent forms distinct colored complexes with metals like iron, aluminum, and copper, which is crucial for their identification and analytical determination pubcompare.ai.
In complexometric titrations, particularly with chelating agents like Ethylenediaminetetraacetic acid (EDTA), this compound variants play a vital role as metallochromic indicators. For instance, Eriochrome Blue Black, which includes Eriochrome Blue Black 2G as a synonym, is extensively employed in the determination of metal ions, most notably calcium and magnesium. During titrations, the indicator's color changes as metal ions are sequestered by the titrant, signaling the endpoint cymitquimica.com. A similar principle is observed with Eriochrome Black T, another chrome dye, which changes from wine-red when bound to metal ions to blue when free, indicating the completion of the reaction vedantu.comtestbook.com.
Table 1: Representative Metal Ion Detection Applications of Chrome Blue Dyes
| Dye/Indicator | Metal Ions Detected | Color Change (General) | Application Type |
| Chrome Azurol S (Mordant Blue 29) | Copper, Nickel, Cobalt, Iron, Aluminum | Yellow to Blue (with metal) | Metal Ion Detection, Quantitative Analysis medchemexpress.compubcompare.ai |
| Eriochrome Blue Black (incl. 2G) | Calcium, Magnesium | pH-dependent color changes, endpoint indication | Complexometric Titrations cymitquimica.com |
| Eriochrome Black T | General Metal Ions | Wine Red (bound) to Blue (free) | Complexometric Titrations vedantu.comtestbook.com |
Development of Spectrophotometric Methods for Quantitative Analysis
The chromogenic properties of this compound compounds make them excellent candidates for spectrophotometric methods, which offer simplicity, rapidity, and cost-effectiveness for quantitative analysis airccse.com. For example, Chrome Azurol S has been successfully used in highly sensitive spectrophotometric methods for the quantitative determination of zirconium. This method relies on the formation of a stable bluish-violet complex with zirconium at a specific pH (e.g., pH 4.2), exhibiting a maximum absorption at 598 nm and adhering to Beer's law within a defined concentration range airccse.com.
Such methods enable precise quantification of analytes by measuring the absorbance of light at specific wavelengths, directly proportional to the concentration of the colored complex formed. Research findings indicate that for zirconium determination using Chrome Azurol S, a linear calibration graph can be obtained over a range of 1-7 µg/mL with a correlation coefficient of 0.997 airccse.com.
Application in pH Indicators and Redox Indicators
Beyond metal ion detection, certain this compound compounds function effectively as pH indicators due to their molecular structure undergoing reversible changes in response to varying hydrogen ion concentrations, leading to distinct color shifts. Eriochrome Blue Black, including its 2G variant, is known to exhibit such characteristic color changes across different pH ranges, making it valuable for monitoring and determining pH in various chemical processes and titrations cymitquimica.com.
pH indicators are typically weak acids or bases whose protonated and deprotonated forms display different colors, allowing for a visual representation of the solution's acidity or alkalinity gspchem.com. While direct evidence for "this compound" as a standalone redox indicator is less prevalent, the broader class of indicators and their use in complexometric titrations often involve changes in redox potential, which can indirectly relate to redox indicating properties 182.160.97. The primary utility derived from search results points to its strong application as a pH indicator.
Materials Science and Engineering Innovations
The color-changing properties and chemical stability of this compound compounds also open avenues for their integration into advanced materials.
Integration of this compound in Smart Materials and Optical Recording Media
This compound, particularly as a dichroic dye, finds application in the development of smart materials and optical recording media. Smart materials are designed to exhibit changes in their properties, such as optical characteristics, in response to external stimuli like temperature, light, pressure, or the presence of specific solvents or gases olikrom.com.
In the context of optical recording media and functional films, this compound has been incorporated into colored polarizing films, such as those made from polyvinyl alcohol. The concentration of this dye within the film directly influences the resulting hue and transmittance of the polarizing lenses, allowing for tailored optical properties google.com. This demonstrates its utility in creating materials with controllable light absorption and transmission characteristics, crucial for advanced displays, sensors, and potentially data storage.
Development of Functional Coatings and Films
The properties of this compound also contribute to the development of specialized functional coatings and films. As a pigment or dye, it can be integrated into coating formulations to impart specific visual and functional attributes. For instance, "Nitro 2G" spray paints, designed to efficiently cover metallic surfaces, suggest the use of related "2G" pigments that provide effective coverage and resistance, indicative of a role in durable coatings allcitygraffiti.com.
While more general "blue chrome" vinyl wraps exist for aesthetic purposes on surfaces like vehicles, the underlying chemical contribution of "this compound" would be as a component that provides the specific color and stability within such a film or coating rvinyl.comrvinyl.com. Functional coatings, in a broader sense, enhance properties like hardness, wear resistance, reduced friction, and corrosion protection of surfaces vaportech.comaac-research.atbetz-chrom.com. The inclusion of specific dyes like this compound contributes to the aesthetic and potentially some functional properties of these coatings.
Advanced Chromatic Materials and Displays
This compound, as Chromeazurol B, is an organometallic pigment and dye employed in various advanced applications, including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing americanelements.com. Its capability to form colored complexes is utilized in sophisticated analytical techniques. For instance, Chrome Azurol B (CAB) serves as a chromogen in the spectrophotometric determination of serum iron. In this assay, CAB reacts with ferric ions in the presence of a surfactant, such as cetyltrimethylammonium bromide (CTMA), to form a colored ternary complex that can be measured spectrophotometrically at 630 nanometers (nm) google.comgoogle.com. This characteristic minimizes interference from other chromatic components in serum, enabling precise quantification.
While not exclusively detailed for this compound, the broader field of advanced chromatic materials and displays leverages the properties of various blue pigments and dyes. Research in this area focuses on developing materials with enhanced light stability, vibrant color, narrow particle distribution, and high surface charge density for applications like electrophoretic displays researchgate.netacs.org. Such displays often incorporate tricolor (red, green, blue) ink particles, where the optical characteristics of the pigments, consistent with their corresponding hues, are crucial for display performance researchgate.net.
Environmental Chemistry Research Perspectives
The presence of complex organic dyes, including those similar in structure to this compound, in industrial wastewater poses significant environmental challenges due to their low biodegradability and potential toxicity researchgate.net. Consequently, research into the environmental fate and remediation of such compounds is critical.
Photodegradation Kinetics and Product Identification of this compound
Photodegradation is a process by which organic molecules undergo chemical breakdown or transformation upon exposure to light, often utilizing solar energy and photocatalysts researchgate.netmdpi.com. This advanced oxidation process aims to decolorize and mineralize dye molecules into simpler, non-toxic inorganic species such as carbon dioxide (CO₂) and water (H₂O) mdpi.com. The kinetics of photodegradation for many organic pollutants, including various dyes, typically follow pseudo-first-order models, where the degradation rate is proportional to the concentration of the pollutant mdpi.commdpi.commdpi.comnih.gov.
While specific detailed studies on the photodegradation kinetics and product identification solely for this compound are not extensively documented in the provided literature, general mechanisms observed for similar dyes involve the generation of reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻) mdpi.commdpi.com. These radicals, formed by electron-hole pairs on the catalyst surface under irradiation, initiate redox reactions leading to the degradation of the dye's aromatic rings and subsequent mineralization mdpi.com. For instance, in the photodegradation of Methylene Blue, hydroxyl radicals and positive holes are identified as key active species, with the degradation rate constant () being a crucial kinetic parameter mdpi.com.
Biodegradation Pathways and Microbial Interactions (excluding ecotoxicity)
The biodegradation of organic compounds by microorganisms involves complex metabolic pathways exeter.ac.uk. In the context of "chrome" compounds, some microorganisms, such as Bacillus subtilis P13 and Bacillus thuringiensis, have been studied for their ability to degrade protein-rich tannery chrome-solid waste researchgate.netfrontiersin.orgresearchgate.net. These bacteria can produce enzymes like keratinolytic serine protease, which facilitates the breakdown of such waste researchgate.netresearchgate.net. Some strains also exhibit moderate resistance to chromium salts and show bioaccumulation and biosorption of chromium researchgate.net.
Chrome Azurol S (CAS), a closely related compound often used interchangeably with this compound in certain contexts, is widely employed in universal assays for detecting siderophores acs.orgresearchgate.netnih.govresearchgate.net. Siderophores are low-molecular-weight compounds produced by microorganisms to acquire essential metals like iron from their environment acs.orgnih.gov. The CAS assay itself relies on the dye forming a complex with iron; when a siderophore, with its higher affinity for iron, removes the metal from the CAS-iron complex, a color change from blue to orange is observed, indicating siderophore production acs.org. This highlights the dye's interaction with microbial systems for detection purposes, rather than direct biodegradation pathways of the dye itself. While microbial interactions involving the use of Chrome Azurol S in experimental setups are documented, specific detailed biodegradation pathways and microbial interactions directly breaking down the organic structure of this compound as a dye are not explicitly found in the provided research.
Advanced Oxidation Processes for this compound Remediation (chemical degradation mechanisms)
Advanced Oxidation Processes (AOPs) are a collection of chemical treatment methods designed to degrade refractory organic contaminants in water and wastewater by generating highly reactive species, primarily hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) researchgate.netmdpi.commdpi.commdpi.commdpi.comfrontiersin.org. These radicals possess high oxidative power (e.g., E₀ = 2.8 V for •OH) and react non-selectively with pollutants, leading to their mineralization into less harmful substances like CO₂, H₂O, and inorganic ions researchgate.netmdpi.comfrontiersin.org.
Common AOPs include:
Fenton and Fenton-like processes: These typically involve hydrogen peroxide (H₂O₂) and a catalyst (e.g., iron), generating •OH radicals, though they can be pH-sensitive and produce sludge mdpi.commdpi.commdpi.com.
Ozonation-based AOPs: Utilize ozone (O₃) either through direct reaction or indirect decomposition into hydroxyl radicals mdpi.commdpi.com. Combinations like O₃/UV or O₃/H₂O₂ enhance efficiency mdpi.commdpi.comredalyc.org.
Photocatalysis: Employs semiconductor materials (e.g., TiO₂, ZnO) activated by light to produce reactive oxygen species researchgate.netfrontiersin.orgmdpi.com.
Electrochemical Oxidation: Uses an applied electric current to degrade pollutants at anode surfaces or via electrogenerated oxidants mdpi.commdpi.com.
Sulfate Radical-Based AOPs (SR-AOPs): Involve the activation of persulfate or peroxymonosulfate (B1194676) to generate sulfate radicals, effective over a wide pH range frontiersin.orgmdpi.com.
The mechanisms often involve several types of reactions, including initiation (radical formation), propagation (radical reactions with organic molecules), and termination (radical combination) nih.gov. Degradation pathways typically proceed through steps such as hydroxyl addition, hydroxyl substitution, and bond breaking, leading to the formation of intermediate compounds before complete mineralization mdpi.comfrontiersin.orgnih.gov. While these processes are widely applied to degrade various complex organic dyes and emerging contaminants in wastewater researchgate.netmdpi.commdpi.commdpi.comredalyc.orgdoi.orgresearchgate.netmdpi.com, specific published research detailing the exact chemical degradation mechanisms and empirical data for the remediation of this compound using these advanced oxidation processes were not explicitly found. However, given its nature as an organic dye, it is susceptible to degradation by these powerful oxidative treatments.
Theoretical and Computational Studies of Chrome Blue 2g
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are widely employed to explore the electronic and structural characteristics of molecules researchgate.netnih.govaustinpublishinggroup.com. These computational techniques provide a means to calculate electronic energy, electron density, molecular orbitals, and electrostatic potential maps austinpublishinggroup.com. DFT, often utilizing functionals like B3LYP, combined with appropriate basis sets, is a common approach for optimizing molecular geometries and predicting various molecular properties, including vibrational spectra sapub.orgiosrjournals.orgresearchgate.netnih.gov. Such calculations are valuable for understanding the fundamental vibrational behavior of a molecule iosrjournals.org.
The electronic structure of a molecule dictates its chemical and physical properties. Quantum chemical calculations enable the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.govaustinpublishinggroup.comsapub.orgspectroscopyonline.comlibretexts.org. These frontier molecular orbitals (FMOs) are crucial in understanding a molecule's chemical reactivity, optical properties, and electronic behavior nih.govaustinpublishinggroup.comsapub.orglibretexts.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's chemical activity and kinetic stability, and it also influences its electronic transitions and charge transport capabilities nih.govaustinpublishinggroup.comsapub.orgspectroscopyonline.com. A smaller energy gap often correlates with higher chemical reactivity sapub.orgresearchgate.net. The visual representation of HOMO and LUMO orbitals can provide insights into electron-donating and electron-accepting abilities, respectively austinpublishinggroup.com.
Computational methods are extensively used to predict and interpret the spectroscopic properties of molecules, such as UV-Visible (UV-Vis) absorption and vibrational frequencies nih.govsapub.orgiosrjournals.orgresearchgate.netnih.govspectroscopyonline.com. UV-Vis spectroscopy involves the absorption of ultraviolet or visible radiation, leading to electronic transitions within a molecule, typically from the HOMO to the LUMO spectroscopyonline.comlibretexts.org. Time-Dependent Density Functional Theory (TD-DFT) is a theoretical method specifically used to model electronic excitations and optical properties, simulating UV-Vis absorption spectra by calculating excitation energies and oscillator strengths nih.govsapub.orgnih.govspectroscopyonline.com. The predicted absorption wavelengths can then be compared with experimental data to validate theoretical models sapub.org.
For vibrational spectroscopy, such as Fourier Transform Infrared (FT-IR) and FT-Raman, quantum chemical calculations can compute harmonic vibrational frequencies nih.goviosrjournals.orgresearchgate.netnih.gov. These calculated frequencies are often scaled by empirical factors to achieve better agreement with experimentally observed values, which can then be used for comprehensive vibrational assignments and analysis of fundamental modes nih.govsapub.orgiosrjournals.orgnih.gov. This approach helps in identifying chemical groups and understanding their conformations nih.gov.
Ligand Field Theory (LFT) is a theoretical framework essential for understanding the electronic structures and properties of transition metal complexes, including those involving chromium libretexts.orgyoutube.com. LFT describes how the interaction between metal ions and surrounding ligands influences the metal's d-orbital energies, leading to splitting patterns libretexts.orgyoutube.com. This splitting impacts various properties, such as the color and magnetic behavior of the complex libretexts.org. For chromium, which can exist in multiple oxidation states, the coordination geometry (e.g., tetrahedral or octahedral) significantly influences its spectroscopic characteristics chemmethod.comresearchgate.netacs.org. For instance, hexavalent chromium (Cr(VI)) in a tetrahedral coordination exhibits a distinct pre-edge peak in X-ray Absorption Near Edge Structure (XANES) spectra, distinguishing it from trivalent chromium (Cr(III)) which may show different pre-edge features researchgate.net. Computational methods can characterize the degree of deviation from ideal geometries, such as perfect tetrahedral or octahedral structures acs.org.
Spectroscopic Property Prediction (e.g., UV-Vis absorption, vibrational frequencies)
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems researchgate.netresearchgate.net. These simulations provide insights into the dynamic processes occurring at the molecular level, including interactions between a dye molecule and its surrounding environment, as well as its behavior on surfaces researchgate.netresearchgate.net.
MD simulations are instrumental in investigating dye-solvent interactions and the dynamics of solvation shells around dye molecules uni-halle.dediva-portal.orgnih.govresearchgate.net. These simulations can reveal how solvent molecules arrange themselves around a solute and how this arrangement changes over time uni-halle.deresearchgate.net. For fluorescent dyes, the evolution of emission wavelength can be monitored to understand excited state solvation dynamics uni-halle.de. MD simulations can provide detailed insights into the dynamics of water molecules within the solvation shell, including their movement in and out of specific shells, which can influence the frequency fluctuations of the dye nih.gov. Factors such as solvent polarity and viscosity can significantly affect these dynamics, with preferential solvation by certain solvent components influencing the dye's behavior uni-halle.dediva-portal.orgresearchgate.net.
Conformational Analysis and Flexibility of the Dye Molecule
The conformational analysis of dye molecules, particularly metal complex dyes like Chrome Blue 2G, is critical for understanding their photophysical properties and interactions with various substrates. The molecular geometry and flexibility of a dye molecule significantly influence its electronic structure, and thus its absorption and emission spectra.
Computational techniques, such as ab initio calculations and Density Functional Theory (DFT), are extensively used to investigate the preferred conformations and dynamic flexibility of dye molecules in both isolated and solvated states mdpi.comaip.orgresearchgate.net. These studies can identify stable rotamers and the energetic barriers to interconversion between different conformations. For instance, in other metal complex dyes, even small changes in intramolecular interactions, like hydrogen bonds, can significantly influence rotational barriers and conformer interconversion researchgate.net.
Furthermore, environmental factors like solvent polarity and pH can drastically influence the conformational and protonation equilibria of molecular dyes, thereby affecting their electronic and vibrational properties aip.org. Vibrational spectroscopy techniques, such as infrared (IR) and Raman spectroscopy, when combined with computational predictions, serve as powerful tools to distinguish between different conformational states and protonation states of dyes aip.orgresearchgate.net. Understanding these conformational landscapes is essential for predicting a dye's performance in various applications and for guiding modifications to achieve desired properties.
Structure-Activity Relationship Modeling (SAR)
Structure-Activity Relationship (SAR) modeling is a fundamental concept in chemical research that aims to correlate the chemical structure of a compound with its biological or physicochemical activity neovarsity.orgcollaborativedrug.comijpsr.com. For dyes, SAR studies are indispensable for establishing how specific structural features influence critical dyeing performance attributes. These relationships are often identified by exploring trends between a compound's molecular structure and its observed properties collaborativedrug.com.
Cheminformatics approaches facilitate SAR analysis by employing computational methods to systematically explore the relationship between the chemical structure and desired activity neovarsity.org. This allows researchers to identify chemical groups responsible for particular effects and to predict the behavior of new, unsynthesized compounds ijpsr.com. In the context of textile dyes, SAR has been effectively used to analyze the relationships between chemical structure and color fastness properties, such as light fastness, wash fastness, and sensitivity to bleaching researchgate.netmdpi.comresearchgate.net. Studies have shown that factors like the linearity and planarity of dye molecules can lead to higher reactivity, and fastness properties are directly correlated with dye structure and the substrate to which they are applied researchgate.net.
Predictive Models for Dyeing Performance (e.g., affinity, fastness)
Building upon SAR principles, predictive models for dyeing performance enable researchers to forecast how a particular dye will behave before costly and time-consuming experimental synthesis and application. These models are crucial for optimizing dye selection and design.
Computational models, often employing cheminformatics tools and machine learning algorithms, are developed to estimate various dyeing properties neovarsity.orgmdpi.com. For instance, multiple linear regression models utilizing substructural fragments have been successfully developed to describe dye sorption, wash fastness, and light fastness for anionic dyes on different fibers like cotton, wool, and polyamide mdpi.com. This fragment-based approach allows for the quantitative prediction of property values based on the presence and arrangement of specific chemical groups within the dye molecule researchgate.net.
Key performance indicators predicted by these models for metal complex dyes, including chromium-based ones, include:
Exhaustion and Substantivity: The efficiency with which a dye is adsorbed from the dyebath onto the fiber and its affinity for the substrate mdpi.com.
Fixation: The degree to which the dye permanently bonds with the fiber mdpi.comscielo.org.mx. High fixation rates are desirable as they lead to higher dye utilization and reduced waste mdpi.com. Chromium(III) complexes, for example, have demonstrated high fixation rates compared to iron(II) and copper(II) complexes scielo.org.mx.
Fastness Properties: Resistance to external agents like light, washing, and rubbing mdpi.commdpi.comscielo.org.mxwoolwise.com. The presence of a metal atom in the dye structure, as seen in metal complex dyes, is often attributed to enhanced light fastness woolwise.comresearchgate.net.
These models provide insights into dye structure-property relationships, guiding the development of new dyes and dyeing processes that are more efficient and environmentally friendly mdpi.commdpi.com.
Design Principles for Novel Chromium-Based Dyes with Enhanced Properties
The insights derived from theoretical and computational studies, particularly SAR and predictive modeling, form the basis for establishing rational design principles for novel chromium-based dyes with enhanced properties. By understanding how specific structural motifs influence performance, chemists can intelligently modify existing dye structures or design entirely new ones.
Key design principles informed by computational studies include:
Optimizing Coordination Environment: The nature of the ligands and their arrangement around the chromium ion significantly affects the dye's color, stability, and interaction with fibers woolwise.comresearchgate.net. Computational studies can explore various ligand combinations and coordination geometries to achieve desired spectral characteristics and binding affinities.
Structural Modifications for Targeted Properties: Minor modifications to the dye's molecular scaffold can profoundly impact its photophysical potential escholarship.org. For instance, altering substituents, extending π-conjugation systems, or introducing specific functional groups can tune color, increase light harvesting efficiency, or improve electron injection rates in applications like dye-sensitized solar cells iphy.ac.cn.
Enhancing Fastness Characteristics: Given that the presence of a metal, like chromium, inherently contributes to improved light fastness in metal complex dyes, design efforts often focus on reinforcing other fastness properties (e.g., wash and rubbing fastness) by optimizing interactions between the dye and the fiber woolwise.comresearchgate.net.
Balancing Performance with Environmental Impact: While chromium-based dyes offer superior fastness, environmental concerns have led to the exploration of alternatives researchgate.net. Design principles can also focus on developing chromium-based dyes that minimize environmental impact, for example, by ensuring higher fixation to reduce dye runoff mdpi.com. Computational studies can help in predicting and mitigating potential environmental concerns associated with novel dye structures researchgate.net.
Exploration of Chemical Space: First-principles design approaches, utilizing methods like DFT and time-dependent DFT (TD-DFT), allow for the in silico screening of numerous potential dye structures, accelerating the discovery of candidates with optimal properties iphy.ac.cn. This reduces the need for extensive experimental synthesis and testing.
Cheminformatics Approaches to this compound Derivatives
Cheminformatics, at the intersection of chemistry, computer science, and data analysis, provides a powerful suite of tools for exploring and optimizing chemical compounds, including this compound derivatives neovarsity.org. Its application to dyes extends beyond simple property prediction to encompass the systematic design and screening of large chemical libraries.
Key cheminformatics approaches relevant to this compound derivatives include:
Database Construction and Screening: Creating and screening databases of this compound derivatives or structurally similar chromium-based dyes allows for the identification of compounds with desired properties or potential alternatives for sustainable dyeing researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR, a core cheminformatics method, builds mathematical models that relate the structural features of this compound derivatives to their quantitative activity or properties (e.g., dyeing affinity, various fastness properties, solubility) neovarsity.orgijpsr.commdpi.com. This enables the prediction of properties for new derivatives without physical synthesis.
Molecular Fingerprints and Similarity Searching: Molecular fingerprints, which are numerical representations of chemical structures, can be used to assess the structural diversity of this compound derivatives and to find structurally similar compounds with known properties researchgate.net. This is useful for identifying new candidates or understanding property trends.
Virtual High-Throughput Screening: Computational methods can rapidly screen virtual libraries of this compound derivatives for specific attributes, prioritizing the most promising candidates for experimental synthesis neovarsity.org.
Challenges with Metal Complexes: While cheminformatics has traditionally focused on organic molecules, there is a growing recognition of its applicability to compounds containing heavier atoms like transition metals acs.org. However, modeling the complex electronic structures and diverse coordination geometries of metal complex dyes presents unique challenges that require specialized computational methods and careful parameterization.
By leveraging these cheminformatics approaches, researchers can gain deep insights into the structure-property relationships of this compound and its derivatives, thereby accelerating the design and development of next-generation chromium-based dyes with optimized performance and sustainability profiles.
Emerging Research Directions and Future Outlook for Chrome Blue 2g Studies
Novel Synthetic Methodologies and Process Intensification
Current literature indicates a limited public discourse specifically on novel synthetic methodologies or process intensification strategies exclusively tailored for Chrome Blue 2G. However, the broader field of dye chemistry, particularly for chromium-based compounds, is continuously seeking more efficient, cost-effective, and environmentally benign synthesis routes.
Interdisciplinary Applications in Niche Technologies
While this compound has primarily found its application in textile dyeing, the exploration of its utility in interdisciplinary and niche technologies remains largely an nascent field. Many chemical compounds, including other blue pigments and metal-containing complexes, are being investigated for diverse applications beyond their traditional uses, such as in sensors, optoelectronics, or advanced materials lamp.es.
For this compound, future research could explore its potential in areas where its specific chromophoric properties, or the coordination chemistry of chromium, could be advantageous. This might include:
Smart Textiles: Beyond simple coloration, incorporating this compound into smart textile designs could involve exploring its response to external stimuli (e.g., temperature, light, pH) if inherent properties allow, potentially leading to color-changing fabrics, although direct evidence for such properties in this compound is currently not detailed libretexts.org.
Advanced Pigment Technologies: Investigating its use in high-performance coatings or functional inks where its stability, colorfastness, or interaction with specific substrates could be optimized for specialized applications.
Analytical Chemistry: Given that some chrome-based compounds are used as indicators or reagents, there might be unexplored avenues for this compound in detection or quantification methodologies, though this is not specifically reported.
The absence of detailed research findings on this compound in these interdisciplinary contexts highlights a significant opportunity for future investigations to uncover novel applications and expand its technological relevance.
Sustainable Chemistry Aspects of this compound Production and Use
The production and use of chromium-based dyes like this compound face considerable scrutiny from a sustainable chemistry perspective, primarily due to the environmental and health concerns associated with chromium, particularly hexavalent chromium (Cr(VI)). Research has demonstrated that heavy metal dyes, including those containing chromium, are persistent in the environment and can accumulate in living organisms . Hexavalent chromium, in particular, is a known human carcinogen .
Sustainable chemistry for this compound production and use would focus on several key aspects:
Waste Reduction and Treatment: Implementing advanced wastewater treatment technologies, such as membrane filtration (e.g., microfiltration and nanofiltration) or biological treatments, to effectively remove dye contaminants and chromium ions from effluent researchgate.net. This approach aims to minimize the discharge of hazardous chemicals into water bodies, thereby reducing pollution korea.ac.kr.
Green Synthesis Principles: Adopting methodologies that reduce or eliminate the use and generation of hazardous substances, as per the principles of green chemistry britannica.commygreenlab.org. This could involve using safer solvents, employing catalysts to improve reaction efficiency and selectivity, and designing processes that maximize atom economy, thus minimizing by-products britannica.com.
Resource Efficiency: Optimizing the dyeing process to reduce water and energy consumption, and exploring possibilities for recycling and reusing process streams researchgate.net3ds.com.
Alternative Chromium Sources or Safer Chelating Agents: Research into alternative, less toxic sources of chromium or the development of chelating agents that strongly bind chromium in its less harmful trivalent state (Cr(III)) could contribute to reducing environmental risks associated with this compound libretexts.org.
The drive towards digital sustainability, which emphasizes reducing the environmental impact of technology from production to disposal, mirrors the broader movement towards sustainable chemistry in manufacturing chromeenterprise.googleblog.googleearth.org. Applying these principles to this compound is crucial for its continued viability in an increasingly environmentally conscious industry.
Challenges and Opportunities in Chromium-Based Dye Research
Chromium-based dyes, including this compound, present a unique set of challenges and opportunities for researchers.
Challenges:
Toxicity and Environmental Persistence: The primary challenge lies in mitigating the inherent toxicity of chromium, especially the potential for Cr(III) to oxidize to the more harmful Cr(VI) under certain environmental conditions . The persistence of chromium in the environment poses long-term ecological risks .
Wastewater Management: Effective removal of chromium and dye residues from industrial wastewater is a significant challenge, requiring sophisticated and often energy-intensive treatment technologies researchgate.netkorea.ac.kr.
Regulatory Scrutiny: Increasing global regulations on hazardous substances, particularly heavy metals in industrial effluents and consumer products, necessitate continuous innovation in chromium dye chemistry to ensure compliance and market acceptance.
Opportunities:
Development of Safer Alternatives: Research efforts are increasingly focused on developing less toxic alternatives to traditional chromium-based dyes, or methods to ensure that chromium remains in its less harmful Cr(III) state throughout the product lifecycle.
Closed-Loop Systems and Recycling: Opportunities exist in developing closed-loop systems for dye application and wastewater treatment, enabling the recovery and reuse of both water and chromium, thereby reducing fresh resource consumption and waste generation.
Bio-adsorption and Remediation: Exploring novel biological or adsorption-based methods for the effective and cost-efficient removal of chromium and dye compounds from effluent streams offers significant research opportunities researchgate.net.
Enhanced Performance with Reduced Impact: Research can focus on developing this compound formulations that offer superior colorfastness and durability with lower concentrations of chromium, or improved binding mechanisms that prevent chromium leaching.
Unexplored Theoretical and Experimental Avenues
For a specific compound like this compound, many theoretical and experimental avenues remain largely unexplored. Given its chemical structure and composition as a chromium complex (related to Chromazurol B / Chrome Blue DSC with CHClNaO nih.gov, or CAS 172305-20-3 as this compound guidechem.com), deeper fundamental research could unlock new properties or optimize its performance.
Unexplored Theoretical Avenues:
Computational Chemistry: Advanced computational methods, such as Density Functional Theory (DFT), could be employed to gain a deeper understanding of the electronic structure, bonding, and optical properties of this compound. This could help predict its behavior under different conditions, optimize its color characteristics, or design modifications for improved performance or reduced environmental impact. Theoretical studies could also model its interactions with various fibers and mordants at the molecular level, offering insights into dye-substrate binding mechanisms ekb.eg.
Reaction Mechanism Studies: Detailed theoretical investigations into the reaction mechanisms involved in its synthesis or degradation could reveal pathways for more efficient and selective production, as well as inform strategies for its environmental breakdown or detoxification.
Predictive Toxicology: Computational toxicology could be used to predict potential toxicity profiles of this compound and its breakdown products, guiding the design of safer variants.
Unexplored Experimental Avenues:
Advanced Spectroscopic Characterization: Utilizing cutting-edge spectroscopic techniques (e.g., advanced NMR, X-ray absorption spectroscopy, resonant inelastic X-ray scattering) to thoroughly characterize the compound's structure, oxidation states, and coordination environment in various media, especially under dyeing conditions.
Nanoscale Applications: Investigating the behavior and potential applications of this compound at the nanoscale, perhaps in quantum dots or other nanostructured materials, could reveal new properties for niche technologies lamp.es.
Bioremediation Potential: Extensive experimental work is needed to identify and optimize microbial strains or enzymatic processes specifically capable of degrading this compound or transforming its chromium content into less harmful forms.
Durability and Environmental Fate: Comprehensive experimental studies are required to understand the long-term durability of this compound in consumer products and its ultimate environmental fate, including its persistence, bioavailability, and transformation products in various environmental compartments.
These unexplored areas represent crucial directions for future research to comprehensively understand this compound, enhance its beneficial properties, and address its environmental footprint.
Q & A
Q. What experimental design strategies mitigate interference from contaminants when analyzing this compound in complex matrices?
- Methodology : Employ matrix-matched calibration standards and sample pre-treatment (e.g., solid-phase extraction) to isolate this compound. Validate methods using spike-recovery experiments and statistical tools (e.g., ANOVA) to quantify interference effects. For contradictory results, re-evaluate extraction efficiency and detector sensitivity thresholds .
- Case Study : A 2025 study on bioreactor contaminants resolved data discrepancies by comparing mass spectrometry profiles before/after purification, identifying a co-eluting impurity that skewed absorbance readings .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?
- Methodology : Conduct a meta-analysis of published kinetic data, normalizing for variables like pH, temperature, and substrate concentration. Use Tukey’s HSD test to identify statistically significant outliers. Replicate key experiments under standardized conditions to isolate methodological biases (e.g., enzyme immobilization techniques in bioreactors vs. free-enzyme systems) .
- Example Workflow :
Step 1: Compile kinetic data (kcat, Km) from 10+ studies.
Step 2: Apply multivariate regression to identify confounding variables.
Step 3: Replicate experiments with controlled parameters.
Q. What advanced modeling approaches predict this compound’s degradation pathways under oxidative stress?
- Methodology : Combine density functional theory (DFT) simulations with experimental LC-MS/MS data to map degradation intermediates. Validate models using kinetic isotope effects (KIE) and compare predicted vs. observed half-lives. Address discrepancies by refining reaction barriers in silico .
Methodological Guidance for Data Collection & Validation
Q. How should researchers design a robust protocol for this compound’s long-term stability studies?
- Methodology : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) and monitor degradation products via LC-MS. Apply the Arrhenius equation to extrapolate shelf-life under standard conditions. For conflicting data, verify storage container inertness and humidity control systems .
Q. What statistical tools are optimal for analyzing dose-response relationships in this compound toxicity assays?
- Methodology : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Assess goodness-of-fit with Akaike information criterion (AIC). Use bootstrapping to estimate confidence intervals for EC50 values. Cross-validate with alternative assays (e.g., zebrafish embryotoxicity) to confirm mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
